![molecular formula C24H50N2O3 B14333537 acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide CAS No. 105988-68-9](/img/structure/B14333537.png)
acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide is a compound that combines the properties of acetic acid and an amide derivative. This compound is known for its unique chemical structure, which includes a long octadecanamide chain and a dimethylaminoethyl group. It is used in various scientific and industrial applications due to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide typically involves the reaction of acetic acid with N-[2-(dimethylamino)ethyl]octadecanamide. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted into the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods may also involve continuous monitoring and control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler amides or other derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce simpler amides.
Aplicaciones Científicas De Investigación
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and other industrial products.
Mecanismo De Acción
The mechanism of action of acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid;N-[2-(dimethylamino)ethyl]hexadecanamide
- Acetic acid;N-[2-(dimethylamino)ethyl]dodecanamide
- Acetic acid;N-[2-(dimethylamino)ethyl]tetradecanamide
Uniqueness
Acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide is unique due to its long octadecanamide chain, which imparts specific physical and chemical properties
Propiedades
Número CAS |
105988-68-9 |
|---|---|
Fórmula molecular |
C24H50N2O3 |
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
acetic acid;N-[2-(dimethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24(2)3;1-2(3)4/h4-21H2,1-3H3,(H,23,25);1H3,(H,3,4) |
Clave InChI |
RHQCNAZJTJHHKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCCN(C)C.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


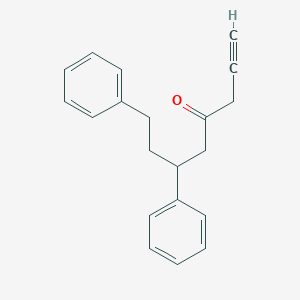


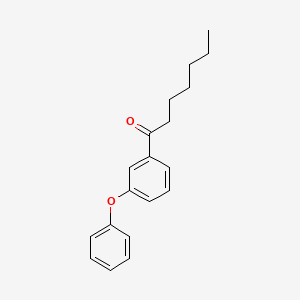
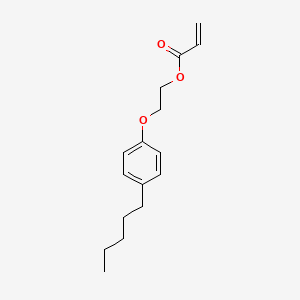
![N-{2-[(4-Methoxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14333487.png)

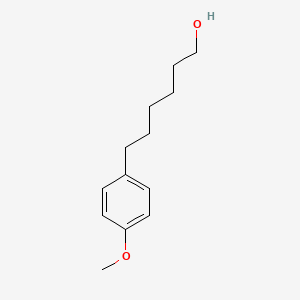


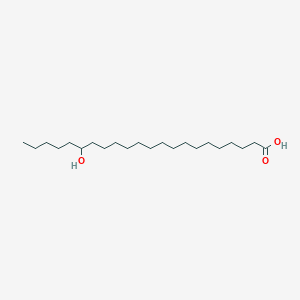

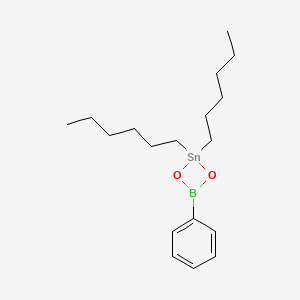
![N-[1-(2,4,4,5,5-Pentamethylcyclopent-1-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14333545.png)
